molecular formula C8H15NOSi B13664263 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile

Cat. No.: B13664263
M. Wt: 169.30 g/mol
InChI Key: AEFNXNUFVVAOQA-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile is a cyclobutane-derived nitrile compound functionalized with a trimethylsilyl (TMS) ether group. Its synthesis involves the reaction of cyclobutanone with trimethylsilyl cyanide (TMSCN) under heated conditions, as demonstrated in the preparation of structurally related nitriles . The TMS group enhances steric protection and modulates electronic properties, making this compound valuable in multicatalytic processes and pharmaceutical intermediates .

Properties

Molecular Formula

C8H15NOSi

Molecular Weight

169.30 g/mol

IUPAC Name

1-trimethylsilyloxycyclobutane-1-carbonitrile

InChI

InChI=1S/C8H15NOSi/c1-11(2,3)10-8(7-9)5-4-6-8/h4-6H2,1-3H3

InChI Key

AEFNXNUFVVAOQA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1(CCC1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile typically involves the reaction of cyclobutanecarbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Cyclobutanecarbonitrile+Trimethylsilyl chlorideThis compound+HCl\text{Cyclobutanecarbonitrile} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclobutanecarbonitrile+Trimethylsilyl chloride→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions . The cyclobutane ring provides a rigid framework that influences the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile

  • Structural Difference : Replaces the cyclobutane ring with a cyclohexane ring.
  • Impact : The cyclohexane ring reduces ring strain, increasing thermal stability but decreasing reactivity in ring-opening reactions compared to the cyclobutane analog.
  • Applications : Used in flow chemistry systems for multicatalytic transformations .

1-(4-Fluorophenyl)cyclobutanecarbonitrile

  • Structural Difference : Substitutes the TMS-oxy group with a 4-fluorophenyl ring.
  • Properties :
    • Molecular Formula: C₁₁H₁₀FN (molar mass 175.20 g/mol) .
    • Storage: Requires refrigeration (2–8°C), indicating lower hydrolytic stability compared to the TMS-protected analog .
  • Reactivity : The electron-withdrawing fluorine atom enhances electrophilicity at the nitrile group, favoring nucleophilic additions .

1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclobutanecarbonitrile

  • Structural Difference : Incorporates a sulfone-containing tetrahydrothiophene moiety.
  • Properties: Molecular Formula: C₉H₁₃NO₂S (molar mass 199.27 g/mol) . Solubility: Polar sulfone group improves solubility in aqueous media compared to hydrophobic TMS derivatives.
  • Applications: Potential use in medicinal chemistry due to sulfone’s bioisosteric properties .

1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

  • Structural Difference : Features a 3,4-dichlorophenyl substituent.
  • Properties :
    • Molecular Formula: C₁₁H₉Cl₂N (molar mass 226.10 g/mol) .
    • Reactivity: Dual chlorine atoms increase electrophilicity, making this compound highly reactive in Suzuki-Miyaura couplings .

1-(Trifluoromethyl)cyclobutane-1-carbonitrile

  • Structural Difference : Replaces the TMS-oxy group with a trifluoromethyl (CF₃) group.
  • Properties :
    • Molecular Formula: C₆H₆F₃N (molar mass 149.11 g/mol) .
    • Physical Data: Density = 1.24 g/cm³; Boiling Point = 144.9°C (predicted) .
    • Stability: CF₃ group imparts strong electron-withdrawing effects, stabilizing the nitrile against hydrolysis .

1-(3,4-Dimethoxyphenyl)cyclobutanecarbonitrile

  • Structural Difference : Contains a 3,4-dimethoxyphenyl group.
  • Properties: Molecular Formula: C₁₃H₁₅NO₂ (molar mass 217.26 g/mol) . Solubility: Methoxy groups enhance solubility in polar aprotic solvents like DMF or DMSO .

Comparative Analysis Table

Compound Key Substituent Molecular Formula Molar Mass (g/mol) Stability/Reactivity Highlights
1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile TMS-oxy C₈H₁₃NOSi 183.33* High hydrolytic stability; steric protection
1-((Trimethylsilyl)oxy)cyclohexanecarbonitrile TMS-oxy + cyclohexane C₁₀H₁₇NOSi 211.39* Reduced ring strain; thermal stability
1-(4-Fluorophenyl)cyclobutanecarbonitrile 4-fluorophenyl C₁₁H₁₀FN 175.20 Refrigeration required; electrophilic nitrile
1-(Trifluoromethyl)cyclobutane-1-carbonitrile CF₃ C₆H₆F₃N 149.11 High electron-withdrawing effect; stable nitrile
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile 3,4-dichlorophenyl C₁₁H₉Cl₂N 226.10 Reactive in cross-coupling reactions

*Calculated based on standard atomic weights.

Biological Activity

1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Overview of this compound

This compound belongs to a class of silyl ethers and is characterized by the presence of a trimethylsilyl group attached to a cyclobutane structure. Its unique chemical properties make it a candidate for various biological applications, particularly in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can potentially inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways.

Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antiviral ActivityInhibition of HIV-1 replication
CytotoxicitySelective toxicity towards cancer cells
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Case Study 1: Antiviral Properties

In a study evaluating the antiviral properties of various compounds, this compound demonstrated significant inhibition of HIV-1 replication. The compound was tested against TZM-bl cells, revealing an IC50 value that indicates effective antiviral activity. The mechanism was linked to the inhibition of reverse transcriptase and integrase enzymes, which are crucial for viral replication .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on the cytotoxic effects of this compound showed selective toxicity towards several cancer cell lines. The MTT assay was utilized to determine cell viability post-treatment, indicating that at certain concentrations, the compound significantly reduced cell viability compared to control groups. This suggests potential utility in cancer therapeutics .

Research Findings

Several studies have explored the broader implications of silyl ether compounds like this compound:

  • Epigenetic Modulation : Research indicates that compounds with silyl groups can influence gene expression through epigenetic mechanisms, enhancing the production of bioactive metabolites in certain fungi .
  • Synergistic Effects : Combinations with other agents have shown enhanced biological activity, suggesting potential for use in combination therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1-[(Trimethylsilyl)oxy]cyclobutanecarbonitrile?

  • Methodological Answer : The synthesis typically involves two stages: (1) Silylation of a cyclobutanol derivative using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the TMS-O group. (2) Introduction of the nitrile group via cyanation, potentially using reagents like TMSCN or KCN under controlled conditions. Characterization is achieved through 1H^1H NMR (to confirm cyclobutane proton environments and TMS methyl signals), 13C^{13}C NMR (to identify the nitrile carbon at ~115-120 ppm), IR (absorption bands for -CN ~2240 cm1^{-1} and TMS-O ~1250 cm1^{-1}), and elemental analysis for purity validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Mandatory precautions include:

  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of fine particles.
  • Handling : Wear nitrile gloves and lab coats to prevent skin contact.
  • Eye protection : Safety goggles and face shields, coupled with accessible eye-wash stations.
  • Ventilation : Conduct reactions in a fume hood to mitigate vapor exposure.
    • These measures align with safety data for structurally related nitrile and silyl ether compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

  • Methodological Answer : Systematic screening of catalysts (e.g., Pd(PPh3_3)4_4 or Pd(dba)2_2) and ligands (e.g., tris-o-furylphosphine) is essential. Variables to test include:

  • Solvent polarity : Compare DMF (polar) vs. THF (less polar) to assess silylation efficiency.
  • Temperature : Monitor reaction progress via TLC at 25–60°C to balance kinetics and side reactions.
  • Additives : Evaluate bases like DBU or K2_2CO3_3 for their impact on cyanation steps.
    • Post-reaction, purify via column chromatography (silica gel, hexane/EtOAc gradient) and quantify yields using GC-MS .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Impurity analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect byproducts.
  • Advanced NMR : Employ 1H^1H-13C^{13}C HSQC or COSY to resolve overlapping cyclobutane proton signals.
  • Computational validation : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values (e.g., using Gaussian software) for the nitrile and TMS-O carbons.
  • Elemental analysis : Confirm empirical formula (C9 _9H15 _{15}NOSi) with ≤0.3% deviation in C/H/N ratios .

Q. What experimental approaches assess the impact of cyclobutane ring strain on reactivity?

  • Methodological Answer :

  • Kinetic studies : Compare reaction rates of the cyclobutane derivative with less strained analogs (e.g., cyclohexane or cyclopentane) in nucleophilic additions or cross-coupling reactions.
  • Stability tests : Expose the compound to thermal (e.g., 60°C in DMSO-d6_6) or acidic conditions (e.g., 0.1M HCl), monitoring decomposition via 1H^1H NMR.
  • Theoretical modeling : Calculate ring strain energy using molecular mechanics (MMFF94 force field) to correlate with experimental reactivity trends .

Q. How can this compound serve as a precursor in complex heterocyclic syntheses?

  • Methodological Answer :

  • Ring-opening reactions : React with Grignard reagents (e.g., MeMgBr) to form substituted cycloalkanes.
  • Cross-coupling : Utilize Suzuki-Miyaura conditions (Pd(OAc)2_2, SPhos ligand) to introduce aryl groups at the nitrile position.
  • Cycloadditions : Explore [2+2] or [4+2] reactions under UV light or thermal activation to generate fused bicyclic systems.
    • Monitor intermediates via LC-MS and characterize products using X-ray crystallography (if crystalline) .

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